molecular formula C7H8FN3O B8567625 2,3-Diamino-5-fluorobenzamide CAS No. 934162-32-0

2,3-Diamino-5-fluorobenzamide

Cat. No.: B8567625
CAS No.: 934162-32-0
M. Wt: 169.16 g/mol
InChI Key: PRPYSRWCZHAEPH-UHFFFAOYSA-N
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Description

2,3-Diamino-5-fluorobenzamide is a fluorinated aromatic compound featuring two amino groups at the 2- and 3-positions of the benzene ring, a fluorine atom at the 5-position, and an amide functional group.

The synthesis of this compound likely involves a two-step process: (1) reduction of nitro precursors to form a diamine intermediate, followed by (2) amidation. A related synthesis method for 4-(substituted)-5-fluorobenzene-1,2-diamine, as described in the Iranian Journal of Pharmaceutical Research (2017), employs SnCl₂·2H₂O as a reducing agent under reflux conditions (75°C, 5–7 hours) . While the diamine intermediate is notably unstable and must be used immediately, subsequent amidation may stabilize the final product, enhancing its suitability for downstream applications.

Properties

CAS No.

934162-32-0

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

2,3-diamino-5-fluorobenzamide

InChI

InChI=1S/C7H8FN3O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H2,11,12)

InChI Key

PRPYSRWCZHAEPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 4-Substituted-5-fluorobenzene-1,2-diamine : Lacks the amide group but shares the fluorine and diamine moieties.
  • 2,4-Diamino-5-fluorobenzamide: Differs in amino group positioning, altering electronic and steric properties.
  • 2,3-Diaminobenzamide (non-fluorinated): Highlights the role of fluorine in bioavailability and target binding.

Physicochemical Properties

  • Stability: The diamine intermediate (4-substituted-5-fluorobenzene-1,2-diamine) is highly unstable , whereas the amide group in 2,3-Diamino-5-fluorobenzamide likely enhances stability by reducing oxidative degradation.
  • Solubility: Diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) exhibit higher solubility in polar solvents (e.g., ethyl acetate) due to free amino groups. In contrast, the amide group in this compound may reduce polarity, lowering solubility in aqueous media.

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